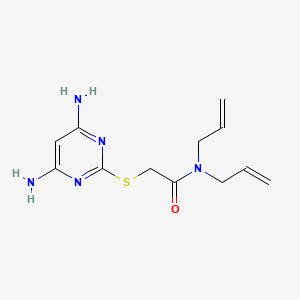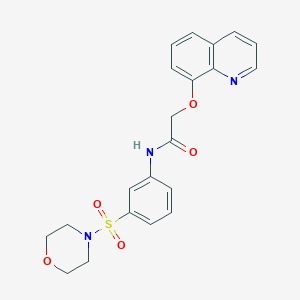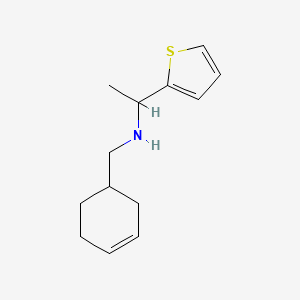
4-(2-Phenylpropylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenylpropylamino)benzamide is an organic compound with the molecular formula C16H18N2O It is a benzamide derivative, characterized by the presence of a benzene ring attached to an amide group, with a phenylpropylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpropylamino)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves the reaction of benzoic acid with ammonia or amines at high temperatures. The process may include steps such as acyl chloride formation, followed by ammonolysis and reduction reactions. These methods are designed to be cost-effective and scalable for large-scale production .
化学反応の分析
Types of Reactions
4-(2-Phenylpropylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
4-(2-Phenylpropylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-(2-Phenylpropylamino)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators.
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-Phenylbenzamide: Similar structure but with different substituents, leading to varied biological activities.
4-Aminobenzamide: Known for its use in the synthesis of dyes and pigments.
Uniqueness
4-(2-Phenylpropylamino)benzamide is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its phenylpropylamino group enhances its potential as a therapeutic agent and its reactivity in chemical synthesis .
特性
IUPAC Name |
4-(2-phenylpropylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12(13-5-3-2-4-6-13)11-18-15-9-7-14(8-10-15)16(17)19/h2-10,12,18H,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWNSUBGSAYDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7524757.png)
![3-[[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7524758.png)


![2-[[2-(2,4-Difluorophenoxy)acetyl]amino]acetic acid](/img/structure/B7524789.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7524793.png)

![3-[(3-oxo-4H-1,4-benzothiazine-6-carbonyl)amino]propanoic acid](/img/structure/B7524805.png)
![3-[[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7524808.png)
![2-[3-(1H-benzimidazol-2-yl)propanoylamino]propanoic acid](/img/structure/B7524814.png)
![3-[(1-Thiophen-2-ylethylamino)methyl]phenol](/img/structure/B7524826.png)

![3-[1-(2-Chlorophenyl)ethylamino]benzamide](/img/structure/B7524845.png)
![N-[(1-methylpyrazol-4-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7524857.png)
